Methylenecyclopropylglycine

Vue d'ensemble

Description

Methylenecyclopropylglycine is a naturally occurring non-proteinogenic amino acid of plant origin. It is found in the seeds, leaves, and seedlings of certain plants, particularly those in the Sapindaceae family, such as lychee and ackee. This compound is known for its toxic properties, which can cause hypoglycemia and encephalopathy in humans and animals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methylenecyclopropylglycine can be synthesized through chemical methods. One common approach involves the reaction of cyclopropylcarbinylamine with glyoxylic acid under specific conditions to form this compound. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is not widely practiced due to its toxic nature. extraction from natural sources, such as lychee seeds, is a common method for obtaining this compound. The extraction process involves grinding the seeds, followed by solvent extraction and purification using techniques like chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Methylenecyclopropylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to methylenecyclopropylformyl-CoA, a toxic metabolite that inhibits enzymes involved in fatty acid metabolism .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like ammonia or amines under basic conditions.

Major Products Formed: The major products formed from these reactions include methylenecyclopropylformyl-CoA and other derivatives that can inhibit various enzymes in metabolic pathways .

Applications De Recherche Scientifique

Methylenecyclopropylglycine has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of cyclopropyl groups on chemical reactivity and stability.

Biology: Researchers study its toxic effects on cellular metabolism and enzyme inhibition.

Medicine: this compound is investigated for its role in causing hypoglycemic encephalopathy and other metabolic disorders.

Industry: Although not widely used in industry due to its toxicity, it serves as a reference compound in analytical chemistry for detecting similar toxins in food and environmental samples

Mécanisme D'action

Methylenecyclopropylglycine is similar to hypoglycin A, another non-proteinogenic amino acid found in the same plant family. Both compounds share the methylenecyclopropyl functional group and exhibit similar toxic effects by inhibiting enzymes in fatty acid metabolism. this compound is considered less potent than hypoglycin A .

Comparaison Avec Des Composés Similaires

- Hypoglycin A

- Methylenecyclopropylalanine

- Methylenecyclopropylacetyl-CoA

- Methylenecyclopropylformyl-CoA

Activité Biologique

Methylenecyclopropylglycine (MCPG) is a naturally occurring amino acid derivative that has garnered attention due to its significant biological activities, particularly its toxicological effects and metabolic implications. This article explores the biological activity of MCPG, focusing on its mechanisms of action, physiological effects, and related case studies.

MCPG is structurally related to hypoglycin A (HGA), a known toxin found in certain fruits and seeds, particularly from the Sapindaceae family. The primary mechanism through which MCPG exerts its effects involves the inhibition of specific enzymes in the fatty acid metabolism pathway.

- Enzyme Inhibition : Studies have shown that MCPG inhibits the activity of various acyl-CoA dehydrogenases, which are critical for the β-oxidation of fatty acids. For instance, upon oral administration of MCPG at a dose of 43 mg/kg in starved rats, there was a notable decrease in the activity of 2-methyl-branched-chain acyl-CoA dehydrogenase by over 80% . Additionally, enoyl-CoA hydratase (crotonase) activity was similarly reduced, suggesting that MCPG disrupts normal fatty acid metabolism .

- Metabolic Effects : The ingestion of MCPG leads to hypoglycemia and lactic acidosis due to the accumulation of medium-chain acyl-CoA thioesters and disturbances in pyruvate metabolism . These metabolic disturbances can result in severe physiological consequences, including atypical myopathy in animals such as horses and certain ruminants .

Physiological Effects

The physiological effects of MCPG are profound and can lead to serious health issues:

- Hypoglycemia : A significant reduction in blood glucose levels is observed following MCPG ingestion. In controlled studies, a 50% decrease in blood glucose was recorded within four hours post-ingestion .

- Lactic Acidosis : Increased plasma concentrations of lactate were noted during the same period, indicating a shift towards anaerobic metabolism due to impaired fatty acid oxidation .

- Toxicity in Animals : Atypical myopathy has been documented in horses and ruminants following ingestion of seeds containing MCPG. This condition is characterized by muscle damage and can be fatal if not promptly treated .

Case Studies

Several case studies have highlighted the toxicity and metabolic implications of MCPG:

- Study on Pére David's Deer : In a recent study involving three Pére David's deer diagnosed with atypical myopathy after consuming sycamore maple seeds, serum analysis revealed high levels of HGA while MCPG was present but at lower concentrations. This suggests that both compounds contribute to the pathophysiology of atypical myopathy, with MCPG playing a significant role despite its lower serum levels .

- Metabolic Profiling : Analysis using ultrahigh-performance liquid chromatography-tandem mass spectrometry has allowed researchers to identify metabolites associated with both HGA and MCPG in various biological samples (serum, urine, liver), indicating their systemic absorption and potential for harm .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

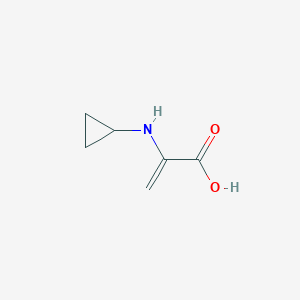

2-amino-2-(2-methylidenecyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIZVHPMGFWKMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-07-9 | |

| Record name | α-Amino-2-methylenecyclopropaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.